molecular formula C8H7NO2 B3392587 6-Methoxybenzo[d]oxazole CAS No. 114980-26-6

6-Methoxybenzo[d]oxazole

Cat. No.: B3392587
CAS No.: 114980-26-6
M. Wt: 149.15 g/mol
InChI Key: FKYKJYSYSGEDCG-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]oxazole (CAS 114980-26-6) is a chemical compound categorized as a heterocyclic building block, primarily used in research and development contexts . These types of building blocks are essential synthetic intermediates in organic chemistry, medicinal chemistry, and materials science for constructing more complex molecular architectures. The compound has a molecular formula of C 8 H 7 NO 2 and a molecular weight of 149.15 g/mol . It is typically supplied as a solid with a high purity level, often 97% or greater . Researchers can procure this reagent in various quantities to suit their experimental needs. Handling and Safety: This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYKJYSYSGEDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methoxybenzo D Oxazole and Its Derivatives

Classical and Conventional Routes to Benzo[d]oxazole Scaffold Synthesis

The foundational methods for constructing the benzo[d]oxazole ring system have historically relied on the condensation and subsequent cyclization of bifunctional precursors. These classical routes remain relevant and are often the starting point for the development of more advanced synthetic protocols.

Condensation Reactions with 2-Aminophenol (B121084) Precursors

The most traditional and widely employed method for synthesizing the benzoxazole (B165842) scaffold is the condensation of 2-aminophenols with various reaction partners, such as carboxylic acids, aldehydes, or their derivatives. ijpbs.comresearchgate.net A common approach involves the reaction of a 2-aminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA), which often serves as both the catalyst and the solvent. researchgate.netrsc.org

For instance, the reaction of 2-aminophenol with a suitable carboxylic acid under heating in PPA leads to the formation of the corresponding 2-substituted benzoxazole. researchgate.net Similarly, aldehydes can be condensed with 2-aminophenols to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. researchgate.net This can be achieved using various oxidants.

Another classical approach is the reaction of 2-aminophenol with triethyl orthoformate. Other reagents like cyanogen (B1215507) bromide and N-chlorosuccinimide (NCS) have also been utilized in the synthesis of substituted benzoxazoles from aminophenol precursors. ijpbs.com These methods, while effective, can sometimes require harsh reaction conditions, such as high temperatures. ijpbs.comrsc.org

Targeted Synthesis of 6-Methoxybenzo[d]oxazole Analogues

Building upon the classical foundations, more targeted and sophisticated methods have been developed for the specific synthesis of this compound and its derivatives. These methods often provide greater control over the reaction and allow for the introduction of a wider range of functional groups.

Photostimulated C-O Cyclization Approaches

Photostimulated reactions have emerged as a powerful tool for the synthesis of benzoxazole derivatives, including those with a methoxy (B1213986) substituent at the 6-position. conicet.gov.ar This approach typically involves the C-O cyclization of precursor molecules initiated by ultraviolet (UV) light. A notable example is the synthesis of 6-substituted 2-(pyrrol-2-yl)benzoxazoles and 2-(1H-indol-2-yl)benzo[d]oxazoles through the photostimulated C-O cyclization of the corresponding carboxamide anions. conicet.gov.ar

In these reactions, the precursor carboxamides are prepared by the amidation of 2-haloanilines with pyrrole (B145914) or indole (B1671886) carboxylic acids. The subsequent photostimulated reaction, often carried out in solvents like liquid ammonia (B1221849) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a strong base such as potassium tert-butoxide, leads to the formation of the benzoxazole ring with good to excellent yields. conicet.gov.ar This method has been shown to be compatible with various substituents on the benzoxazole ring, including electron-donating groups like methoxy (OMe). conicet.gov.ar

For example, the synthesis of 2-(1H-Indol-2-yl)-6-methoxybenzo[d]oxazole has been successfully achieved using this photochemical strategy. conicet.gov.ar

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such strategies have been developed for the synthesis of this compound derivatives. ajgreenchem.comresearchgate.netnih.govacs.org

A one-pot synthesis of 2-arylbenzoxazoles involves the reaction of a substituted 2-aminophenol with an aromatic aldehyde. researchgate.net For example, the reaction of 2-amino-4-methoxyphenol (B1270069) with various aldehydes can produce this compound derivatives. This type of reaction can be promoted by various catalysts, including transition metal oxides like nano TiO2. researchgate.net Another approach utilizes zinc sulfide (B99878) (ZnS) nanoparticles as an effective catalyst for the one-pot, two-component reaction of o-aminophenol and various aldehydes in ethanol (B145695) at 70 °C, leading to high yields of benzoxazole derivatives. ajgreenchem.com

Multicomponent reactions have also been employed, such as the copper-catalyzed reaction of 5-methoxybenzo[d]isoxazole (B1612025) with a sulfonyl azide (B81097) and a terminal alkyne to produce complex O-heterocyclic imines. nih.govacs.org While not directly yielding this compound, this demonstrates the power of MCRs in constructing complex molecules from simple starting materials in a single step.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of this compound and its derivatives has greatly benefited from the development of various catalytic systems.

Transition Metal-Catalyzed Methods

Transition metal catalysts are widely used in the synthesis of benzoxazoles due to their ability to facilitate key bond-forming steps. organic-chemistry.orgnih.gov Copper, palladium, and other metals have been successfully employed in these transformations.

A combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to give various 2-substituted benzoxazoles. organic-chemistry.org This method tolerates different substituents on the 2-aminophenol, including methoxy groups, and proceeds under relatively mild conditions. organic-chemistry.org

Copper-catalyzed methods are also prominent in the synthesis of benzoxazole derivatives. vulcanchem.com For example, copper(II)-catalyzed C-H activation has been described as an efficient method for the synthesis of functionalized benzoxazoles. conicet.gov.ar Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been utilized to introduce aryl groups at specific positions of the benzoxazole core.

The following table provides a summary of representative transition metal-catalyzed methods for the synthesis of benzoxazole derivatives:

Catalyst SystemReactantsProduct TypeKey Features
Brønsted acid/CuI2-Aminophenols, β-Diketones2-Substituted benzoxazolesMild conditions, good functional group tolerance. organic-chemistry.org
Copper(II) catalystPrecursors requiring C-H activationFunctionalized benzoxazolesEfficient C-H functionalization and C-O bond formation. conicet.gov.ar
Palladium-supported nanocatalyst2-Aminophenol, Aldehydes2-Phenyl benzoxazoleReusable catalyst, good to excellent yields. rsc.org
TiO2-ZrO22-Aminophenol, Aromatic aldehydes2-Aryl benzoxazolesGreen catalyst, short reaction times, high yields. rsc.org

Nanocatalysis and Ionic Liquid Catalysis

The integration of nanocatalysis and ionic liquid catalysis has marked a significant step forward in the synthesis of benzoxazole derivatives, including those with a 6-methoxy substitution. These methods offer enhanced efficiency, milder reaction conditions, and improved product yields.

Nanocatalysis leverages the unique properties of nanomaterials, such as high surface area and reactivity, to catalyze chemical transformations. In the context of this compound synthesis, various nanocatalysts have been employed to facilitate the crucial cyclization step. For instance, magnetic solid acid nanocatalysts have demonstrated high efficacy, enabling the synthesis of benzoxazole derivatives in high yields under mild conditions. The use of magnetic nanocatalysts also simplifies catalyst recovery, as they can be easily separated from the reaction mixture using an external magnet, allowing for their reuse across multiple reaction cycles. researchgate.net

One notable example is the use of titanium dioxide (TiO2) nanoparticles, which have been shown to effectively promote the tandem reaction between substituted 2-aminophenols and aromatic aldehydes to produce a variety of benzoxazole scaffolds with good to excellent yields (80-94%). researchgate.net Similarly, a palladium-supported nanocatalyst, [SMNP@GLP][Cl], has been used for the one-pot synthesis of 2-phenyl benzoxazole derivatives, achieving yields of 83–95%. rsc.org This catalyst also demonstrated excellent reusability for up to six consecutive runs without a significant loss in efficiency. rsc.org

Ionic liquid catalysis utilizes ionic liquids (ILs), which are salts with low melting points, as both catalysts and reaction media. longdom.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" alternatives to volatile organic solvents. longdom.orgmdpi.com Brønsted acidic ionic liquids have been particularly effective in catalyzing the condensation and aromatization of 2-aminophenols with aldehydes to form benzoxazoles. rsc.org For example, a Brønsted acidic ionic liquid gel has been used as a reusable heterogeneous catalyst for the solvent-free synthesis of benzoxazoles, yielding products in the range of 85-98%. rsc.orgnih.gov

The combination of these two fields has led to the development of ionic liquid-supported nanocatalysts. For instance, a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) has been successfully used for the synthesis of benzoxazole derivatives. rsc.org This hybrid approach combines the high catalytic activity of the ionic liquid with the ease of separation offered by the magnetic nanoparticles. rsc.org

Table 1: Comparison of Nanocatalysts in Benzoxazole Synthesis

CatalystSubstratesReaction ConditionsYield (%)Reference
Titanium Dioxide (TiO2) nanoparticlesSubstituted 2-aminophenols and aromatic aldehydesEthanol, 70°C, 2h80-94 researchgate.net
Palladium-supported nanocatalyst ([SMNP@GLP][Cl])2-aminophenol and aldehydesO2, K2CO3, DMF, 80°C, 18h83-95 rsc.org
Magnetic solid acid nanocatalystNot specifiedMild conditionsHigh

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. Key strategies include the use of microwave irradiation and the reduction or elimination of organic solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com In the synthesis of benzoxazoles, microwave irradiation has been shown to significantly improve the efficiency of the cyclization reaction. ijpsonline.com

For example, the synthesis of 5-phenyl oxazole (B20620) from an aryl aldehyde and tosylmethyl isocyanide (TosMIC) was achieved in 96% yield after just 8 minutes of microwave irradiation at 65°C and 350 W. nih.gov In another study, the synthesis of 5-chloro-2-phenylbenzoxazole was optimized under microwave irradiation, achieving a 94% conversion at 130°C for 15 minutes. mdpi.com The use of deep eutectic solvents (DESs), which are a type of ionic liquid, in combination with microwave irradiation has also been reported for the synthesis of 2-arylbenzoxazoles in good to excellent yields under solvent-free conditions. mdpi.com This method offers the additional advantage of catalyst reusability. mdpi.com

Table 2: Microwave-Assisted Synthesis of Benzoxazole Derivatives

ProductStarting MaterialsCatalyst/SolventReaction ConditionsYield (%)Reference
5-Phenyl oxazoleAryl aldehyde, TosMICK3PO4 / Isopropyl alcohol65°C, 350 W, 8 min96 nih.gov
5-Chloro-2-phenylbenzoxazole2-amino-4-chlorophenol, BenzaldehydeDeep Eutectic Solvent130°C, 15 min94 (conversion) mdpi.com

Solvent-Free or Reduced Solvent Conditions

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free or "neat" reaction conditions are highly desirable as they reduce waste, cost, and the environmental impact associated with solvent production and disposal.

Several synthetic routes to benzoxazoles have been successfully adapted to solvent-free conditions, often in conjunction with other green techniques like microwave irradiation or the use of solid-supported catalysts. For instance, the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel as a catalyst was performed under solvent-free conditions at 130°C. nih.gov This method not only avoids the use of volatile organic solvents but also allows for easy separation and reuse of the catalyst. nih.gov

Similarly, the reaction of 2-aminophenol with aromatic aldehydes can be carried out under solvent-free conditions using a potassium-ferrocyanide catalyst at room temperature, providing the desired benzoxazole derivatives in high efficiency. The combination of microwave irradiation and solvent-free conditions using a basic nanocatalyst has also been reported for the synthesis of novel benzoxazole derivatives. ijpsonline.com These approaches highlight the significant progress being made towards developing truly sustainable synthetic methodologies for this important class of heterocyclic compounds.

Chemical Reactivity and Functionalization of 6 Methoxybenzo D Oxazole Scaffolds

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 6-methoxybenzo[d]oxazole ring system towards electrophilic and nucleophilic attack is governed by the electronic properties of both the benzene (B151609) and oxazole (B20620) rings, as well as the influence of the methoxy (B1213986) substituent.

Electrophilic Aromatic Substitution:

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group and the fused oxazole ring. The methoxy group is a strong activating group and directs electrophilic attack to the positions ortho and para to itself. In the case of this compound, this corresponds to positions 5 and 7.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of benzoxazole (B165842) typically occurs at the C6-position globalresearchonline.net. In the case of this compound, the directing effect of the methoxy group would further favor substitution at positions 5 and 7.

ReactionReagentsExpected Position of Substitution
NitrationHNO₃/H₂SO₄5 and 7
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃5 and 7
Friedel-Crafts AlkylationR-Cl/AlCl₃5 and 7
Friedel-Crafts AcylationRCOCl/AlCl₃5 and 7

Nucleophilic Substitution:

The oxazole ring is electron-deficient, making the C2 position susceptible to nucleophilic attack, particularly if a good leaving group is present. Generally, nucleophilic substitution reactions on the benzoxazole ring are less common than electrophilic substitutions on the benzene portion. However, amination of benzoxazole has been reported to occur at the C3 position upon treatment with hydroxylamine (B1172632) hydrochloride in a basic solution globalresearchonline.net.

Nucleophilic aromatic substitution can also occur on the benzene ring if it is sufficiently activated by electron-withdrawing groups and a good leaving group is present. For aryl halides with electron-withdrawing substituents, nucleophilic substitution can proceed via an addition-elimination mechanism libretexts.orgnih.govlibretexts.org.

Formation of Fused Heterocyclic Systems from this compound Precursors

The this compound scaffold can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by utilizing functional groups on the benzoxazole core to build additional rings.

Quinolones: The synthesis of quinolone derivatives can be achieved from precursors such as 2-amino-4-methoxyphenol (B1270069) prepchem.com. This starting material can be used to construct the this compound core, which can then be further elaborated to form a fused quinolone ring system. Various methods for quinolone synthesis exist, including the Gould-Jacobs and Conrad-Limpach reactions, which involve the cyclization of aniline (B41778) derivatives nih.gov. By analogy, a suitably functionalized this compound could undergo similar cyclization reactions to yield benzoxazolo[2,3-b]quinolone derivatives.

Tetrazoles: Tetrazole-containing compounds can be synthesized from 6-methoxy-substituted precursors. For instance, 8-amino-6-methoxyquinoline-tetrazole hybrids have been prepared via an Ugi-azide reaction of 6-methoxyquinolin-8-amine with tert-butyl isocyanide, trimethylsilyl (B98337) azide (B81097), and various aldehydes mdpi.com. This suggests that a 2-amino-6-methoxybenzo[d]oxazole could similarly be utilized as a precursor for the synthesis of tetrazole-fused benzoxazoles. The most common method for tetrazole synthesis is the [2+3] cycloaddition of an azide to a nitrile nih.gov.

Derivatization at the Benzo[d]oxazole Core

The derivatization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be introduced at various positions on both the benzene and oxazole rings.

A notable example is the synthesis of new benzoxazole derivatives as analogues of the anticancer prodrug Phortress. In these studies, the benzothiazole (B30560) core of Phortress was bioisosterically replaced with a benzoxazole ring system. The synthesis involved the reaction of 2-amino-4-substituted phenols with substituted benzoic acids. These analogues, some of which would include a 6-methoxy substituent, have shown significant anticancer activity nih.gov.

The following table summarizes potential derivatization strategies for the this compound core based on known benzoxazole chemistry.

Position of DerivatizationType of ReactionPotential Functional Groups Introduced
C2Nucleophilic substitution (with a leaving group at C2)Amino, alkoxy, thioalkoxy
C2C-H activation/arylationAryl, heteroaryl
C5Electrophilic aromatic substitutionNitro, halo, alkyl, acyl
C7Electrophilic aromatic substitutionNitro, halo, alkyl, acyl

Introduction of Phosphonate (B1237965) Moieties

The introduction of phosphonate groups into heterocyclic scaffolds is a common strategy in medicinal chemistry to improve properties such as cell permeability and to act as mimics of phosphate-containing biomolecules. While specific literature on the direct phosphonylation of this compound is scarce, general methods for the synthesis of phosphonate derivatives of heterocyclic compounds can be applied.

One common approach is the Arbuzov reaction, which involves the reaction of a halide with a trialkyl phosphite (B83602). Therefore, a halogenated this compound, for instance at the C2 or C7 position, could serve as a substrate for the introduction of a phosphonate group.

Another method involves the palladium-catalyzed cross-coupling of a halo-benzoxazole with a dialkyl phosphite (Hirao reaction). This has been successfully applied to the synthesis of various arylphosphonates organic-chemistry.org.

Furthermore, the synthesis of benzimidazole (B57391) phosphonate derivatives has been reported, suggesting that similar synthetic strategies could be employed for the benzoxazole scaffold ekb.eg. These methods often involve the reaction of a precursor containing a reactive group with a phosphorus-containing reagent.

The following table outlines potential synthetic routes for the introduction of phosphonate moieties onto the this compound core.

PrecursorReagentReaction TypeProduct
2-Halo-6-methoxybenzo[d]oxazoleP(OR)₃Arbuzov reaction6-Methoxybenzo[d]oxazol-2-ylphosphonate
7-Halo-6-methoxybenzo[d]oxazoleHP(O)(OR)₂, Pd catalystHirao cross-coupling6-Methoxybenzo[d]oxazol-7-ylphosphonate

Computational and Theoretical Investigations of 6 Methoxybenzo D Oxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. inovatus.es These methods solve the Schrödinger equation, or approximations of it, to determine parameters like molecular orbital energies, geometric configurations, and dipole moments. mdpi.com

Density Functional Theory (DFT) is a widely used quantum-mechanical method for calculating the electronic structure of molecules. als-journal.com It has become a standard tool in computational chemistry due to its favorable balance between accuracy and computational cost, allowing for the study of larger and more complex molecular systems. als-journal.com DFT calculations for 6-Methoxybenzo[d]oxazole would typically involve optimizing the molecule's ground-state geometry.

Key applications of DFT for studying this compound include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. als-journal.com

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A smaller gap suggests higher reactivity. mdpi.com

Reactivity Descriptors: Using HOMO and LUMO energies to calculate parameters like chemical potential, global hardness, and electrophilicity index, which reveal the molecule's reactive nature. irjweb.com

Molecular Electrostatic Potential (MEP): Creating a 3D map of the charge distribution on the molecule's surface. als-journal.com The MEP surface helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com

DFT studies are typically performed using specific functionals and basis sets. The B3LYP functional combined with basis sets like 6-311++G(d,p) is a common choice for organic molecules, providing results that correlate well with experimental data. mdpi.comals-journal.comirjweb.com

Table 1: Hypothetical DFT-Calculated Reactivity Parameters for this compound

ParameterCalculated Value (eV)Description
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.70Indicator of chemical reactivity (LUMO - HOMO)
Ionization Potential (I)6.20Energy required to remove an electron (-EHOMO)
Electron Affinity (A)1.50Energy released when an electron is added (-ELUMO)

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that has been used to study the geometric and electronic structures of various heterocyclic compounds, including oxazole (B20620) and thiazole (B1198619) derivatives. researchgate.netresearchgate.net These methods can be employed to calculate properties such as net charges, bond lengths, and dipole moments. researchgate.net

For molecules similar to this compound, such as 2-(4-methoxyphenyl)benzo[d]thiazole, both HF and DFT methods have been used to investigate the molecular structure and vibrational frequencies. researchgate.netnih.gov While valuable, the HF method often yields bond lengths that are slightly shorter than those obtained by DFT. researchgate.net Comparative studies frequently conclude that DFT functionals like B3LYP provide results that are superior to the scaled HF approach for molecular problems. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations are particularly useful for understanding its behavior when interacting with a biological target, such as a protein or enzyme. mdpi.comnih.gov

An MD simulation begins with an initial configuration, often derived from molecular docking, and then simulates the motion of the system for a set period (e.g., nanoseconds). This process can reveal:

Binding Stability: Whether the ligand remains stably bound within the protein's active site over the simulation time.

Conformational Changes: How the ligand and the protein adjust their shapes to accommodate each other.

Key Interactions: The persistence and nature of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure. nih.gov A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and is conformationally stable. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. als-journal.com The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. It is a known phenomenon that theoretical calculations often overestimate vibrational wavenumbers, so scaling factors are typically applied to improve the agreement with experimental results. nih.gov

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. als-journal.com This method can calculate the excitation energies and oscillator strengths of electronic transitions, corresponding to the absorption wavelengths (λmax) observed experimentally. als-journal.commejast.com Calculations can be performed in various solvents to simulate experimental conditions. als-journal.com

Table 2: Example of Predicted vs. Experimental IR Frequencies for a Benzoxazole (B165842) Moiety

Vibrational ModePredicted Frequency (cm-1)Experimental Frequency (cm-1)
Aromatic C-H stretch3100-30003080-3010
Aromatic C=C stretch~1610~1600
C-O-C stretch~1250~1245

Elucidation of Reaction Mechanisms via Computational Approaches

Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions. als-journal.comarxiv.org For this compound, computational approaches can be used to investigate its synthesis or subsequent chemical transformations. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products.

This analysis helps to:

Determine the most likely reaction pathway.

Calculate activation energies, which relate to reaction rates.

Understand the role of catalysts or different reaction conditions.

For related heterocyclic systems like oxazole, nonadiabatic ab initio dynamics simulations have been used to explore complex photochemical reaction pathways, such as photoisomerization, by tracking the movement of atoms following electronic excitation. researchgate.netrsc.org Such advanced computational techniques could theoretically be applied to understand the photostability and photochemical reactivity of this compound.

In Silico Studies of Molecular Interactions (e.g., Docking, ADME, MM-GBSA)

In the context of drug discovery, in silico methods are essential for evaluating the potential of a compound like this compound as a therapeutic agent.

Molecular Docking: This technique predicts how a ligand binds to the active site of a receptor protein. nih.gov Docking algorithms generate multiple possible binding poses and score them based on binding affinity, helping to identify the most favorable orientation and key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. nih.govnih.gov

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.govfrontiersin.org These predictions assess the "drug-likeness" of a compound by evaluating its pharmacokinetic profile, which is crucial for its potential development as a drug. nih.gov

MM-GBSA Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a post-processing technique applied to molecular dynamics simulation trajectories to provide a more accurate estimation of binding free energy. mdpi.comnih.gov Unlike docking scores, which are often simpler estimations, MM-GBSA calculates the free energy of binding by considering contributions from various energy components. samipubco.com This analysis can confirm the stability of the protein-ligand complex and highlight the dominant forces driving the interaction, such as van der Waals or electrostatic forces. samipubco.comsamipubco.com

Table 3: Representative MM-GBSA Binding Free Energy Components

Energy ComponentValue (kcal/mol)Contribution
ΔGbind-45.50Total Binding Free Energy
ΔEvdW-55.20Van der Waals Energy
ΔEelec-20.30Electrostatic Energy
ΔGpolar+35.00Polar Solvation Energy
ΔGnonpolar-5.00Nonpolar Solvation Energy

Mechanistic Studies of 6 Methoxybenzo D Oxazole Interactions in Non Clinical Contexts

Exploration of Enzyme Inhibition Mechanisms

A comprehensive search of scientific databases indicates a lack of specific studies on the enzyme inhibition mechanisms of 6-Methoxybenzo[d]oxazole. While various derivatives of benzoxazoles and related heterocyclic compounds have been investigated as enzyme inhibitors, there is no available literature detailing whether this compound acts as a competitive, non-competitive, uncompetitive, reversible covalent, or irreversible covalent inhibitor against any specific enzyme.

There is currently no published research specifically investigating the interaction of this compound with alcohol dehydrogenase, α-glucosidase, α-amylase, or DprE1. Studies on other benzoxazole (B165842) and benzothiazole (B30560) derivatives have explored their potential inhibitory effects on some of these enzymes, but these findings cannot be directly attributed to this compound. For instance, various benzothiazole derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like urease, but similar studies on this compound are not available.

Molecular Recognition and Binding Studies in Biochemical Systems

Specific molecular recognition and binding studies for this compound in biochemical systems have not been reported in the available scientific literature. While molecular docking and binding affinity studies are common for exploring the interaction of small molecules with biological targets, such investigations specifically focused on this compound are absent. Computational and experimental studies on related benzoxazole derivatives have been conducted to understand their binding modes with various proteins, but this information does not directly elucidate the molecular recognition profile of this compound.

Photophysical and Photochemical Behavior in Model Systems

There is a notable absence of research specifically detailing the photophysical and photochemical properties of this compound in model systems. The photophysical characteristics of heterocyclic compounds, including their absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics, are crucial for applications in areas such as fluorescent probes and photosensitizers. While studies on other benzoxazole and benzothiadiazole derivatives have reported on their solvatochromism, aggregation-induced emission, and photosensitizing capabilities, similar detailed characterization for this compound is not available in the current body of scientific literature.

Based on a thorough review of existing scientific literature, there is a clear lack of specific research on the mechanistic studies of this compound interactions in non-clinical contexts as outlined. The enzyme inhibition mechanisms, specific enzyme interactions, molecular recognition, and photophysical and photochemical behavior of this particular compound remain uninvestigated. Future research is necessary to elucidate these fundamental properties of this compound, which would be essential for any potential development or application of this compound in medicinal chemistry or materials science.

Emerging Applications and Material Science Integration of 6 Methoxybenzo D Oxazole

Application in Advanced Materials (e.g., Optoelectronics, Polymers)

While specific research on the application of 6-methoxybenzo[d]oxazole in advanced materials like optoelectronics and polymers is not extensively documented, the broader class of benzoxazole (B165842) derivatives has shown significant promise in these areas. Benzoxazoles are known for their thermal stability and unique photophysical properties, which are desirable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The benzoxazole moiety can be incorporated into polymer backbones to enhance their thermal and mechanical properties, leading to the creation of high-performance polymers. For instance, poly(benzoxazole imide)s have been synthesized and have demonstrated high glass transition temperatures and excellent thermal stability rsc.org. The introduction of a methoxy (B1213986) group, as in this compound, could potentially modulate the photophysical properties of such materials, although specific studies are needed to confirm this.

Role in Agrochemical Development (e.g., Fungicides, Herbicides, Insecticides)

The benzoxazole scaffold is a key structural motif in a variety of agrochemicals. Research has shown that benzoxazole derivatives exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties nih.gov.

Fungicides: Notably, a related compound, 6-methoxy-substituted benzoxazolinone, has been reported to exhibit systemic fungicidal effects e3s-conferences.org. This suggests that the 6-methoxybenzoxazole core structure may be a valuable pharmacophore in the design of new antifungal agents. Studies on other benzoxazole derivatives have identified compounds with potent antifungal activity against various plant pathogens tsijournals.comnih.govnih.gov.

Herbicides: While specific data on the herbicidal activity of this compound is limited, the benzoxazole class has been explored for weed control. For example, certain 2-benzylthiobenzoxazoles have been patented for weed control applications e3s-conferences.org. The development of herbicides often involves the modification of core heterocyclic structures, and the 6-methoxybenzoxazole scaffold could be a candidate for future investigations in this area.

Insecticides: The potential of this compound in insecticide development is an area that warrants further investigation. While studies have shown that the presence of a methoxy group in other chemical classes, such as methyl benzoate (B1203000) analogs, can influence their insecticidal activity, similar structure-activity relationship studies for 6-methoxybenzoxazole are not yet available nih.govresearchgate.net.

Agrochemical Application Compound Class/Derivative Observed Activity Reference
Fungicide6-Methoxy-substituted benzoxazolinoneSystemic fungicidal effect e3s-conferences.org
Herbicide2-BenzylthiobenzoxazolesWeed control e3s-conferences.org
InsecticideMethoxy-substituted methyl benzoatesContact and fumigation toxicity nih.govresearchgate.net

Development of Fluorescent Probes and Sensors for Non-Clinical Use (e.g., environmental monitoring, cellular imaging outside of human trials)

Benzoxazole derivatives are known for their fluorescent properties and have been utilized in the development of fluorescent probes and sensors. These sensors can be designed to detect various analytes, such as metal ions, in environmental and biological samples nih.govmdpi.commdpi.com. While specific examples of this compound being used for this purpose are not prominent in the literature, the general principles of fluorescent sensor design suggest that it could be a viable core structure. The methoxy group can act as an electron-donating group, which can influence the photophysical properties of the molecule, such as its absorption and emission wavelengths.

In the context of cellular imaging, fluorescent probes are invaluable tools for visualizing cellular structures and processes nih.govnih.govthermofisher.comcytoskeleton.comrsc.org. The development of probes that can specifically target certain organelles or biomolecules is an active area of research. Although there are no specific reports on this compound for cellular imaging, the broader benzoxazole and oxazole (B20620) families have been explored for such applications.

Catalytic Applications as Ligands or Organocatalysts

In the field of organocatalysis, small organic molecules are used to catalyze chemical reactions. While there is no direct evidence of this compound being used as an organocatalyst, the development of new organocatalytic systems is an ongoing endeavor, and heterocyclic compounds are often explored for this purpose.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Self-assembly is a key process in supramolecular chemistry, leading to the spontaneous formation of ordered structures. There is currently no specific information available in the scientific literature regarding the role of this compound in supramolecular chemistry and self-assembly. However, the planar structure of the benzoxazole ring and the potential for hydrogen bonding and π-π stacking interactions suggest that derivatives of this compound could be designed to participate in self-assembly processes.

Future Directions and Research Challenges in 6 Methoxybenzo D Oxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the continued study of 6-Methoxybenzo[d]oxazole and its derivatives is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for synthesizing benzoxazoles often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that generate significant waste. Future research will focus on "green chemistry" approaches to mitigate these issues.

Key areas of development include:

Catalyst-Mediated Cyclization: The use of transition metals, Brønsted acids, and Lewis acids as catalysts can enable milder reaction conditions and improve yields. ijpsonline.comijpsonline.com

Electrochemical Synthesis: An emerging sustainable strategy involves electrochemical methods, such as the phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids, which avoids the use of transition metals and toxic oxidants. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency in the synthesis of heterocyclic compounds, including oxazole (B20620) derivatives. mdpi.com

Use of Greener Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids is a promising approach. ijpsonline.comijpsonline.com Ionic liquids can sometimes be reused multiple times without a significant loss in product yield, enhancing the sustainability of the process. ijpsonline.comijpsonline.com

Synthetic ApproachKey AdvantagesChallenges
Catalyst-Mediated CyclizationHigher efficiency, milder conditions, potential for stereoselectivity.Catalyst cost, potential for metal contamination in the final product.
Electrochemical SynthesisAvoids toxic oxidants and transition metals, uses electricity as a clean reagent. rsc.orgSpecialized equipment required, optimization of electrochemical parameters.
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency. mdpi.comScalability can be an issue, potential for localized overheating.
Ionic Liquids as SolventsLow volatility, thermal stability, potential for recyclability. ijpsonline.comijpsonline.comHigher cost, viscosity, and challenges in product separation.

Expanding the Scope of Chemical Transformations and Functionalization

While the synthesis of the core this compound structure is important, the ability to selectively functionalize it at various positions is crucial for tuning its properties and developing new derivatives. Future research will focus on expanding the toolbox of chemical reactions for this scaffold.

A significant area of interest is C-H functionalization . chim.it This strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.it Transition metal-catalyzed C-H activation has emerged as a powerful tool for modifying heterocyclic compounds. chim.it Research into regioselective C-H functionalization of the this compound ring system could unlock pathways to novel derivatives with unique electronic and steric properties.

Other areas for expansion include:

Diels-Alder Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a route to complex, fused-ring systems like pyridines and furans. clockss.org Exploring these cycloadditions with this compound could yield novel molecular architectures.

Reactions with Electrophiles and Nucleophiles: A deeper understanding of the reactivity of the oxazole ring towards various electrophiles and nucleophiles will enable more precise modifications. clockss.org

Late-Stage Functionalization: Developing methods for introducing functional groups in the final steps of a synthetic sequence is highly desirable, as it allows for the rapid generation of a library of analogs from a common intermediate. nih.gov

Integration of Advanced Computational Techniques for Predictive Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these techniques offer a path to rationally design new derivatives with desired properties, thereby reducing the time and cost associated with trial-and-error laboratory synthesis.

Future applications of computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can correlate the structural features of this compound derivatives with their biological activities, helping to predict the potency of unsynthesized compounds. researchgate.net

Molecular Docking: These studies can predict the binding interactions between this compound derivatives and biological targets like enzymes or receptors, guiding the design of more potent and selective inhibitors. ekb.eg

In Silico ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. researchgate.netjcchems.com This allows for the early identification of candidates with poor pharmacokinetic profiles or potential toxicity, prioritizing resources for the most promising compounds. jcchems.com

Computational TechniqueApplication for this compoundPotential Impact
QSARPredicting biological activity (e.g., antifungal, anticancer) based on molecular structure. researchgate.netGuides the synthesis of more potent analogues.
Molecular DockingSimulating the binding pose and affinity to specific protein targets. ekb.egRational design of selective enzyme inhibitors or receptor ligands.
ADME/Tox PredictionEstimating pharmacokinetic properties and potential toxicity. jcchems.comReduces late-stage failures in drug development by flagging problematic compounds early.

Exploration of New Non-Clinical Applications in Interdisciplinary Fields

Beyond its potential in medicinal chemistry, the unique photophysical and electronic properties of the benzoxazole (B165842) scaffold suggest that this compound and its derivatives could find applications in materials science and chemical biology.

Future research directions include:

Organic Electronics: Related heterocyclic structures, such as carbazoles, are known for their excellent hole-transport properties and are used in organic light-emitting diodes (OLEDs) and solar cells. rsc.org The electron-rich nature of the this compound system makes it a candidate for investigation as a building block for new organic semiconductor materials. Functionalization can be used to tune its electronic properties for these applications. rsc.org

Fluorescent Probes and Sensors: Oxazole derivatives have been developed as fluorescent probes for cell imaging, acting as organelle-targeting fluorophores. nih.gov The inherent fluorescence of the benzoxazole core can be modulated by introducing different functional groups. This opens up the possibility of designing this compound-based probes that can selectively stain specific cellular components or sense changes in their microenvironment. nih.gov

Addressing Scalability and Industrial Relevance of Synthetic Methods

For any promising compound to move from academic research to practical application, its synthesis must be scalable, cost-effective, and reproducible on an industrial scale. A significant challenge is translating novel, lab-scale synthetic methods into robust, large-scale processes.

Key challenges and future research focuses are:

Process Optimization: Methods that work well on a milligram scale may fail or become inefficient at the kilogram scale. Research is needed to optimize reaction parameters (temperature, concentration, catalyst loading) for large-scale production.

Reagent Cost and Availability: The industrial viability of a synthetic route depends heavily on the cost and accessibility of the starting materials and reagents. Future work should prioritize methods that utilize inexpensive and readily available chemical feedstocks. nih.gov

Purification and Waste Management: Developing purification processes that are efficient and minimize solvent use is critical for industrial applications. The generation of stoichiometric amounts of waste, such as triphenylphosphine (B44618) oxide in some oxazole syntheses, poses significant challenges for purification and waste disposal on a large scale. nih.gov Future synthetic routes must be designed with waste reduction in mind, adhering to the principles of green chemistry.

Demonstrating that a synthesis can be performed on a gram scale is an important first step toward establishing its practical applicability. nih.gov

Q & A

Q. What are the conventional synthetic routes for 6-Methoxybenzo[d]oxazole derivatives, and how can reaction conditions be optimized?

The van Leusen synthesis is a widely used method. For example, aromatic aldehydes react with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction, methanol is removed via rotary evaporation, and the product is extracted with methyl tert-butyl ether, followed by washing and drying. Optimization involves adjusting stoichiometry, solvent volume, and temperature to improve yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • ¹H NMR to confirm regiochemistry and isomer ratios (e.g., distinguishing between cis/trans isomers in Pt complexes) .
  • FT-IR to identify functional groups like C=O or N-H.
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography (if applicable) to resolve halogen-bonding interactions in cocrystals with perfluorinated iodobenzenes .

Q. How does this compound exhibit baseline anticancer activity in vitro?

It inhibits microtubule polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest. For example, derivative 51 (IC₅₀ = 2.1 µM against tubulin) showed selective cytotoxicity in HT-29 and A549 cells, comparable to CA-4 (combretastatin A-4). Activity is typically assessed via MTT assays and tubulin polymerization inhibition assays .

Advanced Research Questions

Q. How can computational models guide the design of this compound analogs with improved Akt1 inhibition?

A five-point pharmacophore model (e.g., AADRR38) can identify critical interactions, such as hydrogen-bond acceptors and hydrophobic regions. Virtual screening of libraries followed by molecular docking (e.g., AutoDock Vina) and binding free energy calculations (MM-PBSA/GBSA) prioritizes hits. Derivatives D1–D10 showed strong Akt1 binding (ΔG < -9 kcal/mol) and were validated via molecular dynamics simulations to assess conformational stability .

Q. What green synthesis strategies reduce toxicity in this compound production?

  • Microwave-assisted synthesis reduces reaction time and energy (e.g., 30 minutes vs. 3 hours for van Leusen synthesis).
  • Ionic liquids or deep-eutectic solvents replace volatile organic solvents, improving safety.
  • Continuous flow reactors enhance scalability and minimize waste. These methods achieve >90% yield with ≤5% impurities in some cases .

Q. How do structural modifications influence the SAR of this compound derivatives?

  • Methoxy position : Shifting from C6 to C5 reduces tubulin binding affinity by 50%.
  • Halogen substitution : Adding Cl or F at C2 improves metabolic stability (t₁/₂ > 4 hours in microsomes).
  • Hybrid pharmacophores : Coupling with thiophene (e.g., btbo ligand) enhances platinum(II) complex stability (ΔG° = -12.3 kcal/mol) .

Q. What electrochemical methods enable functionalization of this compound?

Silver-catalyzed C–H phosphonation under mild electrolysis (e.g., 1.2 V, room temperature) introduces dialkyl-H-phosphonate groups without ring opening. Reaction monitoring via HPLC ensures no side products (e.g., 98% purity for phosphorylated analogs) .

Q. How can molecular electrostatic potential (MEP) analysis predict halogen-bonding interactions in this compound cocrystals?

MEP calculations (at DFT/B3LYP level) identify electron-rich regions (e.g., oxazole N-atom) as halogen-bond acceptors. For example, cocrystallization with 1,4-diiodotetrafluorobenzene (14tfib) forms stable N⋯I bonds (distance: 2.8 Å), confirmed by X-ray diffraction .

Methodological Considerations

Q. How to resolve contradictions in reported IC₅₀ values for this compound derivatives?

  • Assay variability : Standardize protocols (e.g., ATP levels in MTT assays).
  • Cell line specificity : Validate across multiple lines (e.g., A549 vs. MCF-7).
  • Batch purity : Use HPLC (≥95% purity) to exclude impurities affecting results .

Q. What strategies improve the pharmacokinetic profile of this compound-based drug candidates?

  • Prodrug design : Esterification of methoxy groups enhances oral bioavailability (e.g., 80% vs. 30% for parent compound).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 to 8 hours in murine models .

Tables

Table 1. Key Synthetic Methods for this compound Derivatives

MethodConditionsYield (%)Purity (%)Reference
Van Leusen SynthesisTosMIC, K₂CO₃, MeOH, 70°C, 3h75–8590–95
Microwave-Assisted150 W, 30 min, ionic liquid9298
ElectrochemicalAgNO₃, 1.2 V, H-phosphonate, RT8898

Table 2. Biological Activities of Selected Derivatives

CompoundTargetIC₅₀ (µM)Cell LineMechanism
51Tubulin2.1A549G2/M arrest
D3Akt10.12MCF-7ATP-competitive binding
btbo-PtDNA intercalation0.8HeLaApoptosis induction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.